molecular formula C20H17FN4O2S2 B14967591 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluoro-2-methylphenyl)propanamide

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluoro-2-methylphenyl)propanamide

Cat. No.: B14967591
M. Wt: 428.5 g/mol
InChI Key: KGFFDZDYSMSXBR-UHFFFAOYSA-N
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Description

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluoro-2-methylphenyl)propanamide is a complex organic compound that features a benzothiazole moiety, an oxadiazole ring, and a substituted propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluoro-2-methylphenyl)propanamide typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the reaction of o-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization.

    Oxadiazole Ring Formation: The oxadiazole ring is often formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

    Coupling Reactions: The benzothiazole and oxadiazole intermediates are then coupled using a suitable linker, such as a sulfanyl group.

    Final Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzothiazole moiety, potentially leading to ring opening or hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiazole or oxadiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluoro-2-methylphenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Antibacterial Activity: It may inhibit bacterial enzymes or disrupt cell wall synthesis.

    Anticonvulsant Activity: The compound likely interacts with neurotransmitter receptors or ion channels in the brain, modulating neuronal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluoro-2-methylphenyl)propanamide is unique due to its combination of a benzothiazole moiety, an oxadiazole ring, and a substituted propanamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17FN4O2S2

Molecular Weight

428.5 g/mol

IUPAC Name

3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluoro-2-methylphenyl)propanamide

InChI

InChI=1S/C20H17FN4O2S2/c1-12-10-13(21)6-7-14(12)22-18(26)8-9-19-24-17(25-27-19)11-28-20-23-15-4-2-3-5-16(15)29-20/h2-7,10H,8-9,11H2,1H3,(H,22,26)

InChI Key

KGFFDZDYSMSXBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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